molecular formula C17H18N2OS B2936056 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034564-39-9

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2936056
CAS No.: 2034564-39-9
M. Wt: 298.4
InChI Key: FSMXNJALCLEQCJ-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound featuring a thiophene ring, a pyridine ring, and a cyclohexene carboxamide moiety

Scientific Research Applications

Chemistry

In organic synthesis, N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets, including enzymes and receptors.

Medicine

Given its structural features, the compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research into its mechanism of action and efficacy in preclinical models would be necessary to explore these possibilities.

Industry

In materials science, the compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its conjugated system and potential for electron transport.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the cyclohexene carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the pyridine ring using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine ring.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst under mild pressure.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for deprotonation followed by the addition of an electrophile.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Mechanism of Action

The exact mechanism of action for N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene and pyridine rings could facilitate π-π stacking interactions, while the carboxamide group might form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is unique due to the combination of its structural motifs, which confer a distinct set of chemical and physical properties. This uniqueness makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c20-17(13-5-2-1-3-6-13)19-11-14-7-4-9-18-16(14)15-8-10-21-12-15/h1-2,4,7-10,12-13H,3,5-6,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMXNJALCLEQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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